molecular formula C21H18N2O3 B11560113 2-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide

2-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide

Cat. No.: B11560113
M. Wt: 346.4 g/mol
InChI Key: UZGSPZVMFTVRLF-PXLXIMEGSA-N
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Description

2-HYDROXY-N’-[(E)-(3-HYDROXYPHENYL)METHYLENE]-2,2-DIPHENYLACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazone linkage, phenyl groups, and hydroxyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N’-[(E)-(3-HYDROXYPHENYL)METHYLENE]-2,2-DIPHENYLACETOHYDRAZIDE typically involves the condensation reaction between 2,2-diphenylacetic acid hydrazide and 3-hydroxybenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N’-[(E)-(3-HYDROXYPHENYL)METHYLENE]-2,2-DIPHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-HYDROXY-N’-[(E)-(3-HYDROXYPHENYL)METHYLENE]-2,2-DIPHENYLACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-HYDROXY-N’-[(E)-(3-HYDROXYPHENYL)METHYLENE]-2,2-DIPHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazone linkage and hydroxyl groups play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-hydroxynaphthalen-1-yl)methylene]benzohydrazide
  • (2-hydroxy)-N’-((8-hydroxyquinolin-2-yl)methylene)-benzohydrazide
  • 4-hydroxy-2-quinolones

Uniqueness

2-HYDROXY-N’-[(E)-(3-HYDROXYPHENYL)METHYLENE]-2,2-DIPHENYLACETOHYDRAZIDE is unique due to its specific combination of hydrazone linkage, phenyl groups, and hydroxyl functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(3-hydroxyphenyl)methylideneamino]-2,2-diphenylacetamide

InChI

InChI=1S/C21H18N2O3/c24-19-13-7-8-16(14-19)15-22-23-20(25)21(26,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15,24,26H,(H,23,25)/b22-15+

InChI Key

UZGSPZVMFTVRLF-PXLXIMEGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=CC=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=CC=C3)O)O

Origin of Product

United States

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